molecular formula C9H14F2N2O B1475653 Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS No. 1896965-77-7

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

Cat. No.: B1475653
CAS No.: 1896965-77-7
M. Wt: 204.22 g/mol
InChI Key: PNZWEAYBAMQLAK-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C9H14F2N2O It is characterized by the presence of an azetidine ring and a piperidine ring, both of which are important structural motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone typically involves the reaction of azetidine derivatives with difluoropiperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with a difluoropiperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone
  • 1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone

Uniqueness

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is unique due to its specific structural features, such as the presence of both azetidine and piperidine rings, and the difluorination at the piperidine ring

Properties

IUPAC Name

azetidin-3-yl-(3,3-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)2-1-3-13(6-9)8(14)7-4-12-5-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZWEAYBAMQLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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